1beta,3beta,4beta-p-Menthane-3,8-diol
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Overview
Description
1beta,3beta,4beta-p-menthane-3,8-diol is a 1r,3c,4c-p-menthane-3,8-diol.
Scientific Research Applications
Subheading Allelopathic Properties in Eucalyptus Citriodora
Research has shown that p-menthane-3,8-diols, specifically from Eucalyptus citriodora, demonstrate significant allelopathic effects. These compounds were found to be related to the ontogenetic age of the plant and exhibited germination and growth inhibitory activities against several higher plants (Nishimura, Nakamura, & Mizutani, 1984).
Biological Activities of Related Compounds
Subheading Eudesmanes in Caragana Intermedia
A study on Caragana intermedia, a plant closely related to the research on p-menthane-3,8-diols, identified compounds such as 4(15)-eudesmene-1beta,7alpha-diol. These compounds showed significant biological activities, including glucose consumption activity, suggesting potential metabolic applications (Sun, Chen, Zhang, & Hu, 2004).
Repellent Activities
Subheading Repellency Against Anopheles Gambiae
The repellent activities of stereoisomers of p-menthane-3,8-diol, derived from Eucalyptus citriodora, have been extensively studied. These compounds have been found to be effective against Anopheles gambiae, a major mosquito vector for malaria. The study highlights the potential of these compounds in developing natural insect repellents (Barasa, Ndiege, Lwande, & Hassanali, 2002).
Chemical Analysis and Synthesis
Subheading NMR Chemical Shifts and Synthesis
The chemical properties of p-menthane-3,9-diols, closely related to p-menthane-3,8-diols, were studied using NMR chemical shifts, combining molecular dynamics and quantum mechanics. This research provides a deeper understanding of their structure and solvent effects, important for their synthesis and application in various fields (Casanovas, Namba, León, Aquino, da Silva, & Alemán, 2001).
Practical and Efficient Synthesis
Subheading Synthesis of p-Menthane-3,8-diols
A study focused on the practical and efficient synthesis of p-menthane-3,8-diols from citronellal, achieving high yields and purity. This research is significant for the large-scale production of these compounds for various applications (Yuasa, Tsuruta, & Yuasa, 2000).
Properties
CAS No. |
238748-68-0 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
LMXFTMYMHGYJEI-HRDYMLBCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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